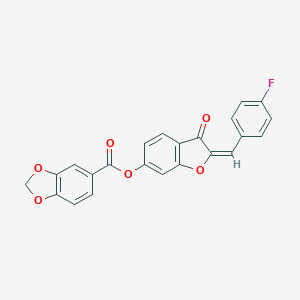![molecular formula C23H20N2O3 B266016 (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one, also known as DMQD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD is a quinazoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has been shown to inhibit the NF-κB pathway, which plays a key role in the regulation of inflammation and cancer cell proliferation. (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has shown anti-microbial activity against a range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. It has also been extensively studied for its potential applications in biomedical research, making it a well-established compound. However, there are some limitations to using (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one in lab experiments. It has not been extensively tested in vivo, so its efficacy and safety in animal models are not fully understood. In addition, the mechanism of action of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for research on (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one. One area of research is the development of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the elucidation of the mechanism of action of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one, which may lead to the development of more potent and selective compounds. Finally, research on the safety and efficacy of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one in animal models is needed to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one involves the reaction of 2,3-dimethylphenol with 2-chloro-1,4-naphthoquinone in the presence of potassium carbonate to form 4-(2,3-dimethylphenoxy)-1,4-naphthoquinone. The intermediate product is then reacted with 2-aminobenzonitrile in the presence of a palladium catalyst to form (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one.
Applications De Recherche Scientifique
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, (6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one has shown anti-microbial activity against a range of bacterial and fungal strains.
Propriétés
Nom du produit |
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C23H20N2O3/c1-14-8-6-12-19(15(14)2)28-23-16-9-4-5-11-18(16)24-22(25-23)17-10-7-13-20(27-3)21(17)26/h4-13,24H,1-3H3/b22-17+ |
Clé InChI |
LYMCFMWYDVTTCA-OQKWZONESA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)OC2=N/C(=C/3\C=CC=C(C3=O)OC)/NC4=CC=CC=C42)C |
SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C3C=CC=C(C3=O)OC)NC4=CC=CC=C42)C |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=NC(=C3C=CC=C(C3=O)OC)NC4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266006.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266027.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266028.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)

![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
